molecular formula C20H28O3 B1222143 2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one CAS No. 2304-17-8

2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one

Cat. No. B1222143
CAS RN: 2304-17-8
M. Wt: 316.4 g/mol
InChI Key: LWCFGFNTFZFVOY-LUCRAQOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Metabolic Studies

  • Urinary Metabolism : Research conducted by De Marchi et al. (1976) on a related compound, 2-formyl-17alpha-methylandrosta-1,4-diene-11alpha,17beta-dihydroxy-3-one, identified its primary urinary metabolites in rats. The study is significant for understanding the metabolic fate of this steroid and its related compounds in biological systems (De Marchi, D'atri, & Scolastico, 1976).

Synthesis and Biological Activity

  • Steroidal CYP17 Inhibitors/Antiandrogens : Handratta et al. (2005) synthesized novel steroidal C-17 benzoazoles and pyrazines, showing potent inhibition of the human CYP17 enzyme and antagonism of androgen receptors. This research is crucial for developing treatments for conditions like prostate cancer (Handratta et al., 2005).

Antiglucocorticoid Activity

  • Androstane Derivatives : Berti et al. (1986) studied 2-carbodecyloxy-17 alpha-methylandrosta-1,4-dien-11 beta,17 beta-dihydroxy-3-one (decylroxibolone) and found it to have significant antiglucocorticoid activity without the undesired virilizing anabolic effect, highlighting its potential therapeutic applications (Berti, Gomarasca, Frova, & D'atri, 1986).

Microbial Transformation and Synthesis

  • Microbial Synthesis : Lobastova et al. (2009) achieved the microbial 7alpha-hydroxylation of dehydroepiandrosterone (DHEA) to synthesize 3beta-hydroxy-androsta-5,7-dien-17-one. This method provides a pathway for obtaining novel vitamin D derivatives, underscoring the importance of microbial processes in steroid synthesis (Lobastova et al., 2009).

Aromatase Inhibition

  • Aromatase Inhibition : Flynn et al. (1981) researched 17β-Hydroxy-10-methylthioestra-1,4-dien-3-one, finding it to be an irreversible inhibitor of aromatase, an enzyme involved in estrogen synthesis. This research offers insights into developing aromatase inhibitors for conditions like breast cancer (Flynn, Johnston, Wright, & Metcalf, 1981).

properties

CAS RN

2304-17-8

Product Name

2,17beta-Dihydroxy-17-methylandrosta-1,4-dien-3-one

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,10S,13S,14S,17S)-2,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O3/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h10-11,13-15,22-23H,4-9H2,1-3H3/t13-,14+,15+,18+,19+,20+/m1/s1

InChI Key

LWCFGFNTFZFVOY-LUCRAQOWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C(=C[C@]34C)O

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C(=CC34C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C(=CC34C)O

Other CAS RN

2304-17-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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